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molecular formula C14H22ClN3O B8329880 2-Amino-5-chloro-N-[3-(diethylamino)propyl]benzamide

2-Amino-5-chloro-N-[3-(diethylamino)propyl]benzamide

Cat. No. B8329880
M. Wt: 283.80 g/mol
InChI Key: FMMQFNRGCZUQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446152

Procedure details

A solution containing 4.00 grammes (20.3 mmoles) of 5-chloroisatoic anhydride in 25 ml of dioxane at room temperature is joined by 4.80 ml (30.4 mmoles) of 3-diethylamino- 1-propylamine.
Quantity
20.3 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=O.[CH2:14]([N:16]([CH2:21][CH3:22])[CH2:17][CH2:18][CH2:19][NH2:20])[CH3:15]>O1CCOCC1>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:13][C:6]=1[C:7]([NH:20][CH2:19][CH2:18][CH2:17][N:16]([CH2:21][CH3:22])[CH2:14][CH3:15])=[O:9]

Inputs

Step One
Name
Quantity
20.3 mmol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)N(CCCN)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)NCCCN(CC)CC)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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